molecular formula C13H10ClN5 B11472035 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine

3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine

Cat. No.: B11472035
M. Wt: 271.70 g/mol
InChI Key: WMZSVDAVDQQWTE-UHFFFAOYSA-N
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Description

3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole ring and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the tetrazole intermediate.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the tetrazole-chlorobenzyl intermediate and an appropriate pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)pyridine: Lacks the tetrazole ring, which may affect its biological activity and chemical reactivity.

    3-(2-benzyl-2H-tetrazol-5-yl)pyridine: Similar structure but without the chlorine atom, which can influence its electronic properties and reactivity.

Uniqueness

3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine is unique due to the presence of both the tetrazole ring and the chlorobenzyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C13H10ClN5/c14-12-6-2-1-4-11(12)9-19-17-13(16-18-19)10-5-3-7-15-8-10/h1-8H,9H2

InChI Key

WMZSVDAVDQQWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CN=CC=C3)Cl

Origin of Product

United States

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